molecular formula C9H15NO B12932226 3-Amino-6-ethyl-6-methylcyclohex-2-enone

3-Amino-6-ethyl-6-methylcyclohex-2-enone

Cat. No.: B12932226
M. Wt: 153.22 g/mol
InChI Key: CUKKWDJHTBEBML-UHFFFAOYSA-N
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Description

3-Amino-6-ethyl-6-methylcyclohex-2-enone is a substituted cyclohexenone derivative characterized by an amino group at position 3 and ethyl/methyl substituents at position 6 of the cyclohexenone ring. This compound’s structural uniqueness arises from the combination of a conjugated enone system, an amine functional group, and sterically bulky alkyl substituents.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-amino-6-ethyl-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-9(2)5-4-7(10)6-8(9)11/h6H,3-5,10H2,1-2H3

InChI Key

CUKKWDJHTBEBML-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=CC1=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethyl-6-methylcyclohex-2-enone can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohex-2-enone with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-6-ethyl-6-methylcyclohex-2-enone may involve large-scale batch reactions. The process would include the use of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethyl-6-methylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-6-ethyl-6-methylcyclohex-2-enone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-ethyl-6-methylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-6-ethyl-6-methylcyclohex-2-enone with three related cyclohexenone derivatives, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Notable Properties/Applications Source
3-Amino-6-ethyl-6-methylcyclohex-2-enone -NH₂ (C3), -CH₂CH₃/-CH₃ (C6) Amino, enone Potential bioactivity; steric hindrance N/A
3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one -CH₃ (C3), -C(CH₂)=CH₂ (C6) Enone, isopropenyl Likely fragrance or terpene precursor
(S)-3-Methyl-6-((R)-6-methylhept-5-en-2-yl)cyclohex-2-enone -CH₃ (C3), chiral heptenyl (C6) Enone, chiral alkyl chain Asymmetric synthesis; natural product mimicry
3-Amino-2-cyclohexen-1-one -NH₂ (C3) Amino, enone Research applications (e.g., ligand synthesis)

Detailed Analysis

Substituent Effects on Reactivity Amino Group (C3): The presence of an amino group in 3-Amino-6-ethyl-6-methylcyclohex-2-enone and 3-Amino-2-cyclohexen-1-one introduces hydrogen-bonding capability and nucleophilic reactivity, distinguishing them from non-amino analogs. This group facilitates participation in condensation reactions or metal coordination, as seen in ligands for catalysis . Alkyl Substituents (C6): The ethyl/methyl groups in the target compound increase steric bulk compared to the isopropenyl group in 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one and the chiral heptenyl chain in the NIST compound . This bulk may reduce reaction rates in nucleophilic additions but enhance stability against oxidation.

Physicochemical Properties Lipophilicity: The ethyl/methyl substituents in the target compound likely enhance lipophilicity compared to 3-Amino-2-cyclohexen-1-one, which lacks C6 substituents. This property could influence bioavailability in pharmaceutical contexts. Chirality: The NIST compound’s chiral heptenyl chain enables stereoselective applications, a feature absent in the achiral target compound .

Applications 3-Amino-2-cyclohexen-1-one is utilized in research settings, possibly as a building block for heterocycles or ligands . 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one may serve as a precursor in terpene-like fragrance synthesis due to its isopropenyl group .

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